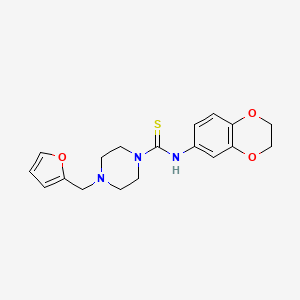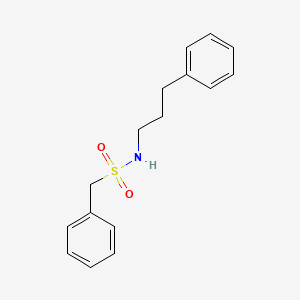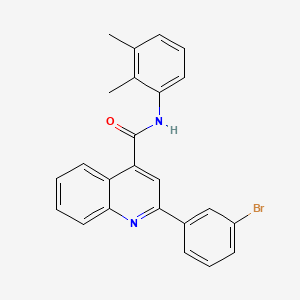
1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a chloro-substituted methoxyphenyl group and a phenylpropyl group, which may impart unique chemical and biological properties.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted product, while substitution of the chloro group could yield a variety of substituted derivatives.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)thiourea: Similar structure but with a thiourea group.
1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea is unique due to its specific substitution pattern and the presence of both a chloro and methoxy group on the phenyl ring. This combination of functional groups may impart unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-22-16-10-9-14(18)12-15(16)20-17(21)19-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATVTOAFLGSJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,2-dimethylpropanoyl)-N-[4-(ethylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B4597098.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4597106.png)
![6-chloro-2-(3-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4597117.png)
![3-[(3-bromobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4597118.png)
![ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B4597124.png)
![N~4~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE](/img/structure/B4597128.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4597140.png)


![2-[(bicyclo[2.2.1]hept-2-ylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B4597167.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]ethyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B4597172.png)

